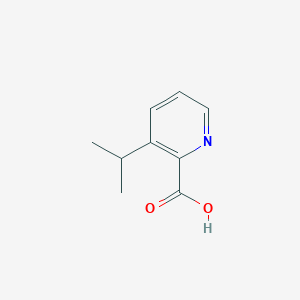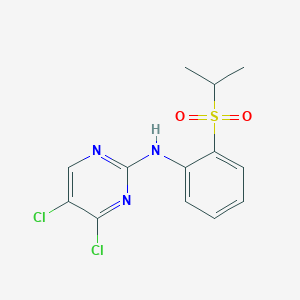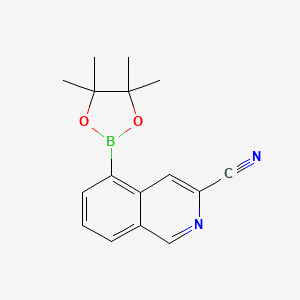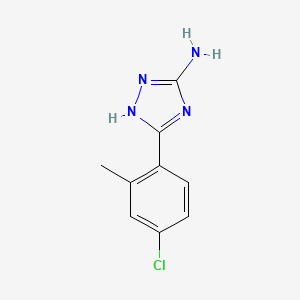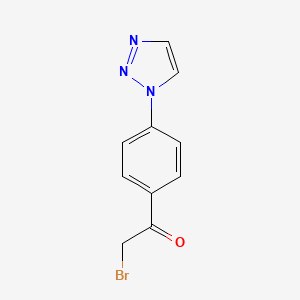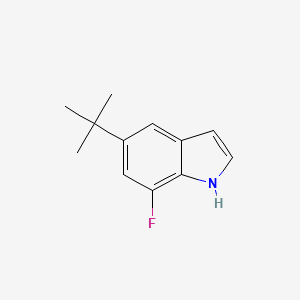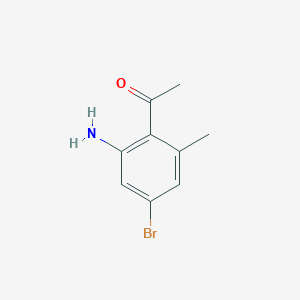
1-(2-Amino-4-bromo-6-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-bromo-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetophenone, characterized by the presence of an amino group, a bromine atom, and a methyl group on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-amino-6-methylphenyl)ethanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Scale-up processes would involve optimizing reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 1-(2-amino-4-hydroxy-6-methylphenyl)ethanone.
Oxidation: Formation of 1-(2-amino-4-bromo-6-methylphenyl)acetic acid.
Reduction: Formation of 1-(2-amino-4-bromo-6-methylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-bromo-6-methylphenyl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-methylphenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(2-Amino-4-bromo-6-methoxyphenyl)ethanone:
Uniqueness: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
1-(2-amino-4-bromo-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
NOFBPFOGHDMULB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)C)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
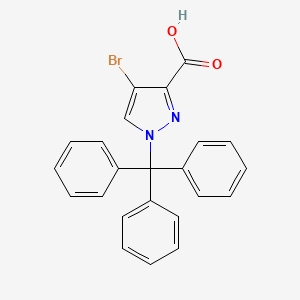
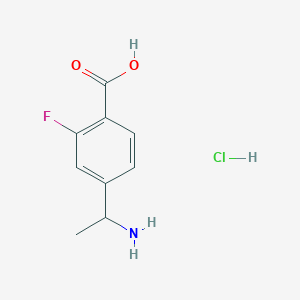
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
